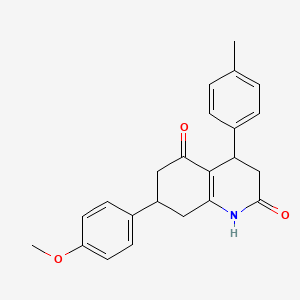
N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1328613 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Synthesis for HIV-1 Treatment
One significant application of compounds related to N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including bis(heteroaryl)piperazines (BHAPs), have shown potent inhibitory effects against the HIV-1 reverse transcriptase enzyme, making them valuable in the search for effective HIV-1 treatments. Extensive preclinical evaluations have led to the identification of several candidates for clinical evaluation, highlighting the potential of these compounds in contributing to the fight against HIV-1 (Romero et al., 1994).
Chemical Synthesis Methods
The compound's structure has relevance in the development of new chemical synthesis methods. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has been developed. This method demonstrates the utility of derivatives related to this compound in facilitating chemical reactions, offering a practical route for synthesizing p-methoxybenzyl ethers from acid- and alkali-labile alcohols (Yamada et al., 2013).
Antimicrobial Activities
Another application is found in antimicrobial research, where derivatives of 1,2,4-Triazole, synthesized from reactions involving compounds structurally similar to this compound, have shown promising antimicrobial activities. This suggests potential uses in developing new antimicrobial agents to combat resistant strains of microorganisms (Bektaş et al., 2010).
Catalysis and Ligand Design
The compound's derivatives have been utilized in catalysis, serving as ligands in Cu-catalyzed N-arylation of imidazoles in water. This application underscores the versatility of these compounds in facilitating chemical transformations, offering an efficient and environmentally friendly approach to synthesizing arylated imidazoles, which are valuable in pharmaceutical and materials science (Zhu et al., 2010).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-25-19-4-2-3-17(13-19)15-23-9-11-24(12-10-23)20(26)22-14-16-5-7-18(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSEZIPIRNWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4600668.png)
![7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4600670.png)




![N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4600706.png)
![[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B4600716.png)


![N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4600741.png)

![(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4600753.png)

